Cas no 74367-34-3 (Propanoic acid,2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester)

Propanoic acid,2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester structure
74367-34-3 structure
Product Name:Propanoic acid,2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester
Numero CAS:74367-34-3
MF:C12H24O3
MW:216.317164421082
CID:556359
PubChem ID:551387
Update Time:2025-04-19

Propanoic acid,2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Propanoic acid,2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester
    • PROPANOICACID,2-METHYL-,3-HYDROX
    • 3-Hydroxy-2,2,4-trimethylpentyl ester of isobutanoic acid
    • 3-hydroxy-2,4,4-trimethylpentyl 2-methyl-propanoate
    • 3-Hydroxy-2,4,4-trimethylpentyl ester of 2-methyl-propanoic acid
    • 3-Hydroxy-2,4,4-trimethylpentyl-ester-2-methyl-propanoic acid
    • (3-hydroxy-2,4,4-trimethylpentyl) 2-methylpropanoate
    • NS00076570
    • 3-Hydroxy-2,4,4-trimethylpentyl 2-methylpropanoate
    • DTXSID70881202
    • 2-methylpropanoic acid 3-hydroxy-2,4,4-trimethylpentyl ester
    • 3-HYDROXY-2,4,4-TRIMETHYLPENTYL-2-METHYLPROPANOATE
    • Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester
    • CHEBI:145718
    • 74367-34-3
    • SCHEMBL4671992
    • 2,4,4-Trimethyl-1,3-pentanediol 1-isobutyrate
    • Inchi: 1S/C12H24O3/c1-8(2)11(14)15-7-9(3)10(13)12(4,5)6/h8-10,13H,7H2,1-6H3
    • Chiave InChI: WXFRFCWHHBELIH-UHFFFAOYSA-N
    • Sorrisi: OC(C(C)COC(C(C)C)=O)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 216.17262
  • Massa monoisotopica: 216.17254462g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 6
  • Complessità: 203
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 46.5Ų

Proprietà sperimentali

  • PSA: 46.53
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd